molecular formula C20H34O5 B3026404 (12alpha)-5,9alpha,11alpha-trihydroxy-prosta-6E,14Z-dien-1-oicacid CAS No. 1445349-99-4

(12alpha)-5,9alpha,11alpha-trihydroxy-prosta-6E,14Z-dien-1-oicacid

Cat. No.: B3026404
CAS No.: 1445349-99-4
M. Wt: 354.5 g/mol
InChI Key: RZCPXIZGLPAGEV-DCOIXEBESA-N
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Description

8,12-iso-iPF2α-VI is an isoprostane produced by non-enzymatic, free radical-induced peroxidative damage to membrane lipids. It is the most abundant isoprostane product that is formed during lipid peroxidation and is used as a biomarker for oxidative stress. 8,12-iso-iPF2α-VI is detected after CCl4-induced oxidative damage to hepatic tissue and has been found elevated in the urine, blood, and cerebrospinal fluid of patients with Alzheimer’s disease.

Scientific Research Applications

Role in Plant Immunity and Development

One study discusses the function of 12-oxophytodienoic acid (12-OPDA), a prostaglandin (PG)-like metabolite of linolenic acid, in plant immunity, seed dormancy, and germination. This compound is involved in regulating gene expression and targeting protein functions, highlighting its importance in plant physiology and potential applications in agricultural biotechnology (Maynard et al., 2018).

Biological Activity and Health Benefits

Another study reviews the biological activities of maslinic acid, a compound that exhibits effects on cardiovascular diseases, neuroprotection, diabetes, cancer, inflammation, and pathogens. This highlights the potential therapeutic applications of structurally similar compounds in medicine and health sciences (Zhang Jing et al., 2021).

Antioxidant and Therapeutic Applications

The review on syringic acid, a phenolic compound, outlines its wide range of therapeutic applications in preventing diabetes, cardiovascular diseases, cancer, and its anti-oxidant, antimicrobial, anti-inflammatory activities. These insights could be relevant for understanding the health applications of similarly structured compounds (Cheemanapalli Srinivasulu et al., 2018).

Anti-inflammatory Properties

Gallic acid, another phenolic compound, has been studied for its powerful anti-inflammatory properties. This research might provide a foundation for exploring the anti-inflammatory potential of structurally related compounds (Jinrong Bai et al., 2020).

Future Directions

: ShadowDragon: Investigations Toolkit with Monitoring, Intelligence, and Link Analysis : S3314830 - (12alpha)-5,9alpha,11alpha-trihydroxy-prosta-6E,14Z-dien-1-oicacid

Properties

IUPAC Name

(E)-7-[(1R,2S,3R,5S)-3,5-dihydroxy-2-[(Z)-oct-2-enyl]cyclopentyl]-5-hydroxyhept-6-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O5/c1-2-3-4-5-6-7-10-16-17(19(23)14-18(16)22)13-12-15(21)9-8-11-20(24)25/h6-7,12-13,15-19,21-23H,2-5,8-11,14H2,1H3,(H,24,25)/b7-6-,13-12+/t15?,16-,17+,18+,19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZCPXIZGLPAGEV-DCOIXEBESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC1C(CC(C1C=CC(CCCC(=O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C[C@@H]1[C@@H](C[C@@H]([C@@H]1/C=C/C(CCCC(=O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O5
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601348136
Record name (6E,9alpha,11alpha,12alpha,14Z)-5,9,11-Trihydroxyprosta-6,14-dien-1-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601348136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1445349-99-4
Record name (6E,9alpha,11alpha,12alpha,14Z)-5,9,11-Trihydroxyprosta-6,14-dien-1-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601348136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(12alpha)-5,9alpha,11alpha-trihydroxy-prosta-6E,14Z-dien-1-oicacid
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(12alpha)-5,9alpha,11alpha-trihydroxy-prosta-6E,14Z-dien-1-oicacid
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(12alpha)-5,9alpha,11alpha-trihydroxy-prosta-6E,14Z-dien-1-oicacid
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(12alpha)-5,9alpha,11alpha-trihydroxy-prosta-6E,14Z-dien-1-oicacid
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(12alpha)-5,9alpha,11alpha-trihydroxy-prosta-6E,14Z-dien-1-oicacid
Reactant of Route 6
(12alpha)-5,9alpha,11alpha-trihydroxy-prosta-6E,14Z-dien-1-oicacid

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